Benz[g]isoquinoline, 3,6-dimethyl-
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Overview
Description
Benz[g]isoquinoline, 3,6-dimethyl- is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz[g]isoquinoline, 3,6-dimethyl- can be achieved through several methods. One efficient method involves the reaction of arynes with substituted 1,2,4-triazines in anhydrous toluene at 140°C under an argon atmosphere . Another method includes the use of metal catalysts or catalyst-free processes in water, which have been developed to improve the efficiency and environmental friendliness of the synthesis .
Industrial Production Methods: Industrial production of Benz[g]isoquinoline, 3,6-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: Benz[g]isoquinoline, 3,6-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electron density and the position of substituents on the isoquinoline ring .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Benz[g]isoquinoline, 3,6-dimethyl-.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonic acids under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Benz[g]isoquinoline, 3,6-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benz[g]isoquinoline, 3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of alkaloids and pharmaceuticals.
Quinoline: Known for its use in anti-malarial drugs like chloroquine.
Benzo[h]isoquinoline:
Uniqueness: Benz[g]isoquinoline, 3,6-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
61171-17-3 |
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Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3,6-dimethylbenzo[g]isoquinoline |
InChI |
InChI=1S/C15H13N/c1-10-4-3-5-12-7-14-9-16-11(2)6-13(14)8-15(10)12/h3-9H,1-2H3 |
InChI Key |
VPGSNGSVBXAKJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C3C=C(N=CC3=CC2=CC=C1)C |
Origin of Product |
United States |
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